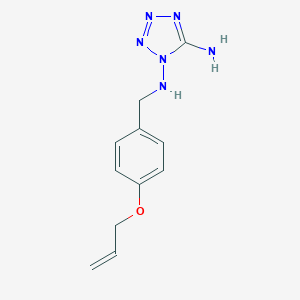![molecular formula C21H23FN4O2S B283500 N-[4-(allyloxy)-3-methoxybenzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283500.png)
N-[4-(allyloxy)-3-methoxybenzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(allyloxy)-3-methoxybenzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine is a chemical compound that has gained significant attention in scientific research. The compound is known for its potential therapeutic applications, and it has been studied extensively to understand its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[4-(allyloxy)-3-methoxybenzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells and microorganisms. It may also work by modulating certain signaling pathways in the body.
Biochemical and Physiological Effects:
N-[4-(allyloxy)-3-methoxybenzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of microorganisms, and modulate certain signaling pathways in the body. The compound has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[4-(allyloxy)-3-methoxybenzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine in lab experiments is its potential therapeutic applications. The compound has been shown to have antifungal, antibacterial, and anticancer properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and accessibility for researchers.
Zukünftige Richtungen
There are several future directions for research on N-[4-(allyloxy)-3-methoxybenzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine. Some of the potential areas of research include:
1. Studying the compound's potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
2. Investigating the compound's mechanism of action and how it modulates certain signaling pathways in the body.
3. Exploring the compound's potential use in combination therapy with other drugs for the treatment of cancer.
4. Developing more efficient and cost-effective synthesis methods for the compound to make it more accessible for researchers.
Conclusion:
In conclusion, N-[4-(allyloxy)-3-methoxybenzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine is a chemical compound that has potential therapeutic applications. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. With further research, this compound could have significant implications in the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N-[4-(allyloxy)-3-methoxybenzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine involves a multi-step process. The first step involves the reaction of 3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine with 4-(allyloxy)-3-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with N-bromoacetamide to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[4-(allyloxy)-3-methoxybenzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine has been studied extensively for its potential therapeutic applications. It has been shown to have antifungal, antibacterial, and anticancer properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C21H23FN4O2S |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
3-[(4-fluorophenyl)methylsulfanyl]-N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-5-methyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C21H23FN4O2S/c1-4-11-28-19-10-7-17(12-20(19)27-3)13-23-26-15(2)24-25-21(26)29-14-16-5-8-18(22)9-6-16/h4-10,12,23H,1,11,13-14H2,2-3H3 |
InChI-Schlüssel |
RWBYRZQFGYNDIS-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(N1NCC2=CC(=C(C=C2)OCC=C)OC)SCC3=CC=C(C=C3)F |
Kanonische SMILES |
CC1=NN=C(N1NCC2=CC(=C(C=C2)OCC=C)OC)SCC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(allyloxy)-3-methoxybenzyl]-N-(3,4-dichlorophenyl)amine](/img/structure/B283417.png)
![N-[2-(allyloxy)-3-methoxybenzyl]-N-(3,4-dichlorophenyl)amine](/img/structure/B283418.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-bromophenyl)amine](/img/structure/B283419.png)
![(2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine](/img/structure/B283422.png)
![N-[2-(allyloxy)benzyl]-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B283424.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-cyclohexylamine](/img/structure/B283427.png)
![5-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B283429.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-(3-chloro-4-fluorophenyl)amine](/img/structure/B283431.png)

![N~1~-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B283434.png)
![N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine](/img/structure/B283438.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(tert-butyl)amine](/img/structure/B283441.png)
![N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)-3-methylbutanamide](/img/structure/B283442.png)
![N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide](/img/structure/B283443.png)